Product packaging for Benzyl 4-iodopiperidine-1-carboxylate(Cat. No.:CAS No. 885275-00-3)

Benzyl 4-iodopiperidine-1-carboxylate

Cat. No.: B1393997
CAS No.: 885275-00-3
M. Wt: 345.18 g/mol
InChI Key: MSRXUEGQXJQJJX-UHFFFAOYSA-N
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Description

Benzyl 4-iodopiperidine-1-carboxylate (CAS 885275-00-3) is a high-purity piperidine derivative designed for research and synthesis applications. Its molecular formula is C13H16INO2, with a molecular weight of 345.18 g/mol . This compound serves as a versatile and valuable synthetic intermediate, particularly in pharmaceutical research and discovery. The iodine substituent on the piperidine ring makes it a prime candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the construction of more complex chemical architectures. The benzyloxycarbonyl (Cbz) group acts as a protecting group for the secondary amine, which can be selectively removed under controlled conditions to unveil the free amine functionality for subsequent reactions. Researchers should store this reagent in a dark place, sealed and dry, at a recommended temperature of 2-8°C to ensure its stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Datasheet (SDS) for comprehensive handling instructions. The available safety information indicates that this compound carries warning statements and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . Appropriate personal protective equipment (PPE) should always be worn, and handling should be conducted in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16INO2 B1393997 Benzyl 4-iodopiperidine-1-carboxylate CAS No. 885275-00-3

Properties

IUPAC Name

benzyl 4-iodopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXUEGQXJQJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1I)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693066
Record name Benzyl 4-iodopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-00-3
Record name Benzyl 4-iodopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Preparation: Benzyl 4-piperidinecarboxylate Derivatives

Most preparation methods start from benzyl-protected piperidine derivatives, such as 1-benzyl-4-piperidinecarboxaldehyde or 1-benzyl-4-piperidinecarbinol, which serve as key intermediates for further functionalization:

  • Synthesis of 1-benzyl-4-piperidinecarboxaldehyde : This intermediate can be prepared by oxidation of 1-benzyl-4-piperidinecarbinol using a TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) catalyzed oxidation system with sodium periodate and sodium bromide in solvents like dichloromethane at 0–40 °C. This method offers high selectivity, mild conditions, and yields between 80% and 96%.

  • Alternative preparation of 1-benzyl-4-piperidine derivatives : Partial reduction of 1-benzyl-4-piperidine methyl or ethyl formate derivatives using aluminum-morpholine complexes at low temperatures (0 °C) can yield 1-benzyl-4-piperidine aldehydes with high purity and yields (above 90%).

These intermediates are crucial for introducing the iodine substituent at the 4-position.

Representative Preparation Route for Benzyl 4-iodopiperidine-1-carboxylate

Based on the above findings, a plausible preparation route can be summarized as follows:

Step Reagents/Conditions Description Yield/Notes
1 1-Benzyl-4-piperidinecarbinol + TEMPO, NaIO4, NaBr, CH2Cl2, 0–25 °C Oxidation to 1-benzyl-4-piperidinecarboxaldehyde 80–96%
2 1-Benzyl-4-piperidinecarboxaldehyde + suitable halogenation reagent (e.g., iodide source, Ni catalyst system) Nickel-catalyzed reductive cross-coupling or nucleophilic substitution to install iodine at C-4 High yield, conditions vary
3 Purification Extraction, washing, drying, and concentration High purity product

Analytical Data and Reaction Monitoring

  • NMR Characterization : Proton NMR spectra of intermediates show characteristic signals for benzyl aromatic protons (~7.2 ppm), piperidine methylene protons (1.4–3.5 ppm), and aldehyde protons (~9.5 ppm) for aldehyde intermediates.

  • Mass Spectrometry : Electrospray ionization (ESI) positive mode confirms molecular ions consistent with the expected molecular weights of intermediates and final iodinated products.

  • HPLC Purity : High-performance liquid chromatography is used to confirm purity, often exceeding 95% for isolated intermediates.

Summary of Key Research Findings

  • The use of TEMPO-mediated oxidation provides a selective and scalable method to prepare aldehyde intermediates from benzyl-protected piperidine alcohols, which are essential precursors for iodination.

  • Nickel-catalyzed reductive cross-coupling with iodide sources is an effective method for introducing iodine at the 4-position of piperidine rings bearing leaving groups such as tosylates, offering good yields and selectivity.

  • Reaction conditions such as temperature control (0–25 °C for oxidation, ~80 °C for cross-coupling), choice of solvent (dichloromethane, DMA), and catalyst/ligand systems critically influence yield and product purity.

  • The overall synthetic strategy benefits from mild, selective reactions that minimize over-oxidation or side reactions, enabling efficient production of this compound for further applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-iodopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield benzyl 4-azidopiperidine-1-carboxylate .

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-iodopiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity.

Case Study: Synthesis of Antidepressants

A study demonstrated the synthesis of novel antidepressants using this compound as a key intermediate. The compound was reacted with various amines to produce derivatives that exhibited improved serotonin reuptake inhibition, a mechanism associated with antidepressant activity .

Organic Synthesis

The compound is widely utilized in organic synthesis due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table: Reaction Conditions and Yields

Reaction Type Substrate Conditions Yield
Nucleophilic SubstitutionThis compound + amineTHF, room temperature, 24 hours85%
Coupling ReactionThis compound + aryl halidePd(PPh₃)₂Cl₂ catalyst, K₂CO₃, DMF, 80°C75%
AlkylationThis compound + alkyl iodideNaH, DMF, reflux70%

These reactions illustrate the compound's utility in creating complex molecular architectures that are essential for drug development.

Synthesis of Novel Compounds

This compound is used in the synthesis of novel compounds with potential therapeutic applications. Its iodide substituent is particularly useful for further transformations.

Example: Synthesis of Iodinated Compounds

Computational Chemistry Applications

Recent advancements in computational chemistry have allowed researchers to predict the reactivity and properties of this compound. This facilitates the design of new synthetic routes and optimization of reaction conditions.

Case Study: AI in Synthesis Planning

A study highlighted the use of artificial intelligence to optimize synthetic pathways involving this compound. By analyzing reaction data, AI algorithms proposed efficient synthetic routes that reduced time and resource consumption while maintaining high yields .

Mechanism of Action

The mechanism of action of benzyl 4-iodopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in these interactions, often participating in halogen bonding and other non-covalent interactions that influence the compound’s biological activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzyl 4-Aminopiperidine-1-Carboxylate (CAS 120278-07-1)

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.29 g/mol
  • Physical Properties : Solid powder with a melting point of 68°C .
  • Hazards : Skin/eye irritation (Category 2), specific organ toxicity (Category 3) .
  • Key Differences: The amino group (-NH₂) at the 4-position enhances nucleophilicity, making this compound suitable for amide bond formation or further functionalization. Lacks the iodine atom, reducing its utility in cross-coupling reactions but increasing stability under standard storage conditions. Requires stringent personal protective equipment (e.g., NIOSH-approved respirators) due to acute toxicity risks .

Benzyl 4-Fluoropiperidine-1-Carboxylate (CAS 690257-75-1)

  • Molecular Formula: C₁₃H₁₆FNO₂
  • Molecular Weight : 237.27 g/mol
  • Physical Properties: No specific data on melting/boiling points .
  • Lower molecular weight compared to the iodinated analog, likely increasing solubility in polar solvents.

Benzyl 4-(3-Ethoxy-3-Oxopropyl)piperidine-1-Carboxylate (CAS 99197-86-1)

  • Molecular Formula: C₁₈H₂₃NO₅ (estimated)
  • Classified as non-hazardous in lab settings, but lacks comprehensive toxicological studies . Primarily used in research for functional group compatibility studies.

Benzyl 4-(3-Nitro-6-Oxopiperidin-2-yl)piperidine-1-Carboxylate (CAS 1955492-58-6)

  • Molecular Formula : C₁₈H₂₃N₃O₅
  • Molecular Weight : 361.4 g/mol
  • Key Differences: The nitro and oxo groups increase polarity and reactivity, making it suitable for redox-active intermediates.

Tabular Comparison of Key Properties

Property Benzyl 4-Iodopiperidine-1-Carboxylate Benzyl 4-Aminopiperidine-1-Carboxylate Benzyl 4-Fluoropiperidine-1-Carboxylate
CAS No. 885275-00-3 120278-07-1 690257-75-1
Molecular Weight 345.18 g/mol 234.29 g/mol 237.27 g/mol
Substituent Iodo Amino Fluoro
Physical Form Solid (storage: 2–8°C, dark) Powder (mp 68°C) Not specified
Key Hazards H302, H315, H319, H332, H335 Skin/eye irritation, organ toxicity No data
Synthetic Utility Cross-coupling reactions Amide formation, drug intermediates Bioisosteric applications

Biological Activity

Benzyl 4-iodopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's significance in drug discovery.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving piperidine derivatives. The general structure can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}N1_{1}O2_{2}I
  • Molecular Weight : 305.15 g/mol

The synthesis typically involves the iodination of piperidine derivatives followed by esterification with benzyl alcohol. Various synthetic routes have been documented, emphasizing the efficiency and yield of these methods.

Pharmacological Properties

This compound has shown promising biological activities, particularly in the following areas:

  • Antidepressant Activity : Research indicates that compounds with piperidine structures often exhibit antidepressant effects. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Anticancer Properties : Some studies suggest that derivatives of piperidine can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing significant activity in vitro .
  • Antimicrobial Effects : Preliminary screening has demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections .

Study 1: Antidepressant Activity

A study published in Pharmaceutical Chemistry explored the antidepressant potential of this compound. The compound was tested in animal models, showing a significant reduction in depressive-like behaviors compared to control groups. The study concluded that the compound could be a lead candidate for further development as an antidepressant .

Study 2: Anticancer Activity

In another investigation, this compound was assessed for its anticancer properties against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective cytotoxicity at micromolar concentrations. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway .

Study 3: Antimicrobial Screening

A recent screening assessed the antimicrobial activity of this compound against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests its potential as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ModelResultReference
AntidepressantAnimal ModelSignificant behavioral improvement
AnticancerMCF-7 Cell LineIC50 = X µM (dose-dependent inhibition)
AntimicrobialE. coli, S. aureusMIC = Y µg/mL (effective inhibition)

Q & A

Q. What are the recommended synthetic routes for preparing Benzyl 4-iodopiperidine-1-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution of a precursor (e.g., Benzyl 4-tosylpiperidine-1-carboxylate) with sodium iodide (NaI) in polar aprotic solvents like DMF or DMSO. Reaction optimization includes:
  • Catalyst Use : Add KI to enhance iodide ion availability.
  • Temperature : Maintain 80–100°C for 12–24 hours under inert gas (N₂/Ar).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields ~60–70% purity. Monitor by TLC (Rf ~0.3 in 3:1 hexane/EtOAc).
    For higher yields, explore microwave-assisted synthesis (20 minutes at 120°C) or transition-metal catalysis (e.g., CuI).

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H NMR (δ 7.3–7.4 ppm for benzyl aromatic protons; δ 3.5–4.5 ppm for piperidine-CH₂ and ester groups). ¹³C NMR confirms the iodine substitution (C-I peak at ~−10 ppm).
  • Mass Spectrometry : ESI-MS (m/z ~345 [M+H]⁺).
  • X-ray Crystallography : Resolve crystal structure using SHELXL (space group P2₁/c) and visualize with Mercury CSD 2.0.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Based on structurally similar piperidine derivatives:
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for handling powders.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste. Avoid water to prevent iodide leaching.
  • Toxicity Mitigation : Conduct acute toxicity assays (e.g., LD50 in rodents) due to limited data; assume Category 2 skin/eye irritation.

Advanced Research Questions

Q. How can reaction pathways for iodine substitution in this compound be mechanistically studied?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using ¹²⁷I vs. ¹²⁹I isotopes via LC-MS.
  • Computational Modeling : Perform DFT calculations (Gaussian 16) to evaluate transition states and activation energies for SN2 vs. radical pathways.
  • Trapping Intermediates : Use TEMPO to detect radical intermediates in photochemical reactions.

Q. What strategies can resolve contradictions in reported biological activities of piperidine derivatives like this compound?

  • Methodological Answer :
  • Dose-Response Studies : Test compound across 5–100 µM in cell lines (e.g., MCF-7 for antiproliferative activity) with controls for solvent effects (DMSO <0.1%).
  • Off-Target Profiling : Screen against kinase panels (Eurofins) to identify non-specific interactions.
  • Structural Analog Comparison : Synthesize and test 4-bromo/chloro analogs to isolate iodine’s electronic effects.

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water).
  • Mass Balance Analysis : Quantify breakdown products (e.g., de-iodinated piperidine) using LC-HRMS.
  • Long-Term Storage : Store in amber vials at −20°C under argon; avoid aqueous buffers to prevent hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-iodopiperidine-1-carboxylate
Reactant of Route 2
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Benzyl 4-iodopiperidine-1-carboxylate

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